molecular formula C10H22ClNS B1431145 4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride CAS No. 1864056-03-0

4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride

Cat. No.: B1431145
CAS No.: 1864056-03-0
M. Wt: 223.81 g/mol
InChI Key: DVHXUMAXACQNTJ-UHFFFAOYSA-N
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Description

4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClNS. It is a piperidine derivative, where a tert-butylsulfanyl group is attached to the piperidine ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures, usually around 50-70°C.

    Catalyst: Commonly used catalysts include acids or bases to facilitate the reaction.

    Solvent: Solvents like dichloromethane or ethanol are often used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butylsulfanyl group.

    Substitution: The piperidine ring can undergo substitution reactions, where different functional groups replace the tert-butylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives.

Scientific Research Applications

4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The tert-butylsulfanyl group can interact with various enzymes and receptors, influencing their activity. The piperidine ring can also interact with biological molecules, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Methylsulfonyl)oxy]methylpiperidine-1-carboxylate
  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Uniqueness

4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is unique due to the presence of the tert-butylsulfanyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other piperidine derivatives and useful in various specialized applications.

Properties

IUPAC Name

4-(tert-butylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NS.ClH/c1-10(2,3)12-8-9-4-6-11-7-5-9;/h9,11H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHXUMAXACQNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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